molecular formula C5H10O B1216264 Isopentenol

Isopentenol

Cat. No.: B1216264
M. Wt: 86.13 g/mol
InChI Key: QVDTXNVYSHVCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentenol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the hydroformylation of isoprene, followed by hydrogenation. This process typically requires catalysts such as rhodium complexes and specific reaction conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound has increasingly focused on biotechnological methods due to their sustainability and environmental benefits. Metabolic engineering of microorganisms like Escherichia coli has been employed to produce this compound via the mevalonate pathway.

Chemical Reactions Analysis

Types of Reactions: Isopentenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopentenol has a wide range of applications in scientific research and industry:

    Chemistry: It serves as a building block for the synthesis of various isoprenoids and other complex organic molecules.

    Biology: this compound is used in studies related to metabolic pathways and enzyme functions, particularly in the context of isoprenoid biosynthesis.

    Medicine: Research has explored its potential in drug synthesis and as a precursor for pharmaceuticals.

    Industry: this compound is a promising biofuel due to its high energy density and better combustion properties compared to ethanol. .

Mechanism of Action

The mechanism of action of isopentenol involves its role as an intermediate in the biosynthesis of isoprenoids. It is converted into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through enzymatic reactions. These compounds are then utilized in the synthesis of various terpenoids and other isoprenoids, which play crucial roles in cellular processes such as membrane structure, hormone regulation, and electron transport .

Comparison with Similar Compounds

Isopentenol is often compared with other similar compounds such as prenol and isoprenol. These compounds share structural similarities but differ in their chemical properties and applications:

Uniqueness of this compound: this compound stands out due to its higher energy density and better combustion properties, making it a more efficient biofuel compared to prenol and isoprenol. Additionally, its role as a versatile precursor in the synthesis of various industrial chemicals highlights its importance in both research and industrial applications .

Properties

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

3-methylbut-1-en-1-ol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3

InChI Key

QVDTXNVYSHVCGW-UHFFFAOYSA-N

SMILES

CC(C)C=CO

Canonical SMILES

CC(C)C=CO

Synonyms

isopentenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.